lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound utilized in diverse scientific research. Its applications range from studying molecular interactions to investigating potential therapeutic properties. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their versatile biological activities and structural complexity.
Preparation Methods
The synthesis of lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate involves several steps. One common method includes the reaction of imidazo[1,2-a]pyrimidine derivatives with lithium salts under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is compared with other similar compounds such as:
Lithium 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate: Similar in structure but with a chlorine atom instead of a cyano group.
Imidazo[1,2-a]pyrimidine derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
This compound stands out due to its specific cyano group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
lithium;7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2.Li/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5;/h1-2,4H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGGBIDKTYPGJT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1C#N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3LiN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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